molecular formula C23H23N3O4 B11369542 N-1,3-benzodioxol-5-yl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-1,3-benzodioxol-5-yl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11369542
M. Wt: 405.4 g/mol
InChI Key: LXADSHQGBGBXIU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, an indole moiety, and a pyrrolidine-3-carboxamide structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through various organic reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents might include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve high-throughput screening of reaction parameters, use of continuous flow reactors, and implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may also serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Detailed studies on this compound could reveal its potential as a therapeutic agent.

Industry

In the industrial sector, such compounds might be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE include other benzodioxole derivatives, indole-based compounds, and pyrrolidine carboxamides. Examples might include:

  • 1,3-Benzodioxole-5-carboxamide derivatives
  • 5-Methylindole-3-carboxamides
  • Pyrrolidine-3-carboxamide analogs

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its specific arrangement of functional groups and ring systems could result in unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-14-2-4-19-18(8-14)15(11-24-19)6-7-26-12-16(9-22(26)27)23(28)25-17-3-5-20-21(10-17)30-13-29-20/h2-5,8,10-11,16,24H,6-7,9,12-13H2,1H3,(H,25,28)

InChI Key

LXADSHQGBGBXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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